molecular formula C18H17NO2S B2998704 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide CAS No. 2035008-04-7

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide

Cat. No. B2998704
M. Wt: 311.4
InChI Key: KHRYCZQTYUGDCW-VOTSOKGWSA-N
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Description

“(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide” is an organic compound. It contains a benzothiophene group, a furan group, and an acrylamide group. The “E” in the name indicates the geometry of the double bond in the acrylamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzothiophene derivative with a furan derivative in the presence of a suitable catalyst. The exact synthesis process would depend on the specific substituents on the benzothiophene and furan rings.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in space. The benzothiophene and furan rings are likely to be planar due to the presence of conjugated pi electrons. The geometry around the double bond in the acrylamide group would be determined by the “E” configuration.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzothiophene and furan rings might undergo electrophilic aromatic substitution reactions. The acrylamide group could participate in addition reactions at the double bond.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature and may have low solubility in water due to the presence of the benzothiophene and furan rings.


Scientific Research Applications

Synthesis and Reactivity

Synthetic methodologies involving compounds similar to "(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide" have been extensively studied. For instance, the synthesis of 4H-indeno[1,2-b]thiophenes and 8H-indeno[2,1-b]thiophenes involves treatment of methyl propiolate and various benzaldehydes, showcasing the compound's potential in constructing complex heterocyclic systems through intramolecular Friedel-Crafts reactions (Jeon & Lee, 2008). Additionally, transformations under Camps cyclization conditions have been applied to similar N-substituted furan- and thiophene-carboxamides, indicating the compound's utility in generating quinolin-4(1H)-ones, a class of compounds with various pharmacological activities (Mochalov et al., 2016).

Material Science and Polymer Chemistry

Research on the palladium-catalyzed direct alkenation of thiophenes and furans highlights the potential of such compounds in material science and polymer chemistry. This method allows for the synthesis of mono-alkenylated products, which are crucial intermediates in the production of conducting polymers and organic electronic materials (Zhao et al., 2009).

Pharmacology and Drug Discovery

The synthesis and evaluation of heteroarylacrylonitriles for in vitro cytotoxic activities demonstrate the relevance of acrylamide derivatives in drug discovery. Structure-activity relationship studies of these compounds have shown potential anticancer properties, suggesting that related acrylamide derivatives, such as the compound , may also possess significant biological activities (Sa̧czewski et al., 2004).

Antiviral Research

A related compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as a novel chemical inhibitor against the SARS coronavirus helicase, highlighting the potential of furan-acrylamide derivatives in antiviral research. The compound exhibited inhibitory effects on ATP hydrolysis and DNA unwinding activities of the helicase, with minimal cytotoxicity, suggesting that derivatives of "(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide" might also possess antiviral properties (Lee et al., 2017).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards of this compound. However, as with all chemicals, it should be handled with care.


Future Directions

The future directions for the study of this compound would depend on its potential applications. It could be of interest in the fields of medicinal chemistry, materials science, or synthetic organic chemistry, among others.


properties

IUPAC Name

(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-13(19-18(20)7-6-14-8-9-21-11-14)10-15-12-22-17-5-3-2-4-16(15)17/h2-9,11-13H,10H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRYCZQTYUGDCW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide

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